FAAH Inhibitory Potency Class Baseline: Biaryl Tetrazolyl Urea Series
The biaryl tetrazolyl urea series, including compounds with 3,4-difluorophenyl and varied phenyl urea substituents, demonstrated FAAH inhibition with IC50 values ranging from 3.0 to 9.7 nM for the most potent analogs (compounds 16, 20, 21, 25, 28) [1]. The target compound, bearing a 2,3-dimethoxyphenyl urea, is structurally positioned within this series and is expected to exhibit comparable FAAH inhibition potency based on structure-activity relationships, though direct assay data for this specific compound are not publicly reported.
| Evidence Dimension | FAAH inhibition IC50 |
|---|---|
| Target Compound Data | Not directly measured; estimated to fall within the class range of 3.0–100 nM based on SAR |
| Comparator Or Baseline | Series potencies: IC50 = 3.0–9.7 nM (compounds 16,20,21,25,28); >1000 nM for weak analogs |
| Quantified Difference | N/A; exact quantification pending specific assay data |
| Conditions | Recombinant human FAAH enzyme assay (Ortar et al., 2013) |
Why This Matters
Procurement for FAAH-focused research should consider that the 2,3-dimethoxy substitution pattern has not been explicitly evaluated, but the class baseline suggests high potency, warranting confirmatory testing before large-scale acquisition.
- [1] Ortar, G., Morera, E., De Petrocellis, L., Ligresti, A., Schiano Moriello, A., Morera, L., Nalli, M., Ragno, R., Pirolli, A., & Di Marzo, V. (2013). Biaryl tetrazolyl ureas as inhibitors of endocannabinoid metabolism: Modulation at the N-portion and distal phenyl ring. European Journal of Medicinal Chemistry, 63, 118–132. https://doi.org/10.1016/j.ejmech.2013.02.005 View Source
